REACTION_SMILES
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[CH2:23]([O:24][C:25]([N:26]1[CH2:27][CH2:28][NH:29][CH2:30][CH2:31]1)=[O:32])[CH3:33].[CH2:3]([O:4][C:5](=[O:6])[N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][c:16]2[cH:17][c:18]([Cl:22])[cH:19][cH:20][cH:21]2)[CH2:12][CH2:13]1)[CH3:7].[CH3:45][c:46]1[cH:47][cH:48][cH:49][cH:50][cH:51]1.[CH3:52][CH2:53][OH:54].[Cl:34][c:35]1[cH:36][c:37]([CH2:38][CH2:39][Br:40])[cH:41][cH:42][cH:43]1.[K+:2].[OH-:1].[OH2:44]>>[NH:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][c:16]2[cH:17][c:18]([Cl:22])[cH:19][cH:20][cH:21]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCN(CCc2cccc(Cl)c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(CCBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Clc1cccc(CCN2CCNCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |